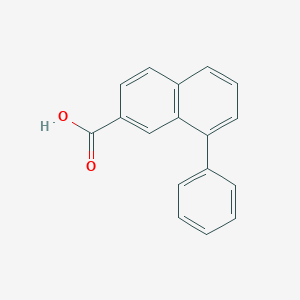

8-Phenylnaphthalene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWRVSJGUWJCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625511 | |

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144119-86-8 | |

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 8 Phenylnaphthalene 2 Carboxylic Acid

Fundamental Reactivity of Carboxylic Acid Functional Groups in Naphthalene (B1677914) Systems

The carboxylic acid group attached to the naphthalene ring system imparts characteristic acidity and susceptibility to nucleophilic attack at the carbonyl carbon. The electronic nature of the fused aromatic ring system influences these properties.

A cornerstone of carboxylic acid reactivity is nucleophilic acyl substitution, a process that 8-Phenylnaphthalene-2-carboxylic acid readily undergoes. This class of reactions involves the replacement of the hydroxyl portion of the carboxyl group with another nucleophilic group. vanderbilt.edu The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.eduyoutube.com

The direct reaction of the carboxylic acid can be sluggish due to the poor leaving group ability of the hydroxide (B78521) ion. Consequently, the conversion of the carboxylic acid into more reactive derivatives is a common strategy. For example, treatment with thionyl chloride (SOCl₂) transforms the carboxylic acid into the highly reactive 8-Phenylnaphthalene-2-carbonyl chloride. libretexts.org This acid chloride can then serve as a versatile intermediate for the synthesis of other derivatives, such as esters and amides, by reacting with alcohols or amines, respectively. The relative reactivity of carboxylic acid derivatives follows the general trend: acyl chlorides > acid anhydrides > esters > amides. msu.edu

A direct conversion to esters can also be achieved through the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org The formation of amides directly from the carboxylic acid and an amine is often less straightforward and may necessitate the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. libretexts.org

Table 1: Illustrative Nucleophilic Acyl Substitution Reactions

| Starting Material | Reagent(s) | Product | Reaction Class |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 8-Phenylnaphthalene-2-carbonyl chloride | Acid chloride formation |

| 8-Phenylnaphthalene-2-carbonyl chloride | An alcohol (R'OH) | An ester | Esterification |

| 8-Phenylnaphthalene-2-carbonyl chloride | Ammonia (NH₃) or an amine (R'NH₂) | An amide | Amide formation |

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. The acidity stems from the polarization of the O-H bond and the resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized across the two oxygen atoms. youtube.com

Reaction with a strong base like sodium hydroxide readily and completely deprotonates the acid to form the corresponding sodium salt. youtube.com Weaker bases, such as sodium bicarbonate, are also capable of effecting this deprotonation.

Deprotonation Reaction: C₁₇H₁₂O₂ + NaOH → Na⁺C₁₇H₁₁O₂⁻ + H₂O

The formation of these ionic salts significantly increases the aqueous solubility of the compound compared to the neutral acid. The original carboxylic acid can be easily regenerated by acidifying the aqueous solution of the salt. Under more forceful conditions, such as heating with soda lime, the carboxylate salt can undergo decarboxylation, a reaction that removes the carboxyl group and replaces it with a hydrogen atom. libretexts.org

Specific Reaction Pathways and Transformations of the Aromatic Core and Carboxyl Group

Beyond the reactions of the carboxylic acid group, the aromatic rings of this compound can also participate in various chemical transformations.

The naphthalene ring system is relatively stable to oxidation, but can be forced to react under specific conditions. researchgate.net The outcome of an oxidation reaction is highly dependent on the oxidant and the reaction conditions. For instance, the catalytic oxidation of naphthalene can lead to the formation of phthalic anhydride. researchgate.net In the case of this compound, the presence of the phenyl group and the deactivating carboxylic acid group will influence the regioselectivity of any oxidative process on the naphthalene core. The phenyl ring itself could also be a site of oxidation under sufficiently harsh conditions. Biological systems can also effect the oxidation of naphthalene derivatives through enzymatic pathways. nih.gov

The functional groups of this compound can be targeted by reducing agents. The carboxylic acid group can be reduced to a primary alcohol, (8-Phenylnaphthalen-2-yl)methanol. This transformation typically requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The reduction mechanism involves the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org

The aromatic naphthalene rings can also be reduced. The Birch reduction, for example, can reduce aromatic rings to yield diene products. sigmaaldrich.com The choice of reducing agent and reaction conditions determines whether the reduction occurs at the carboxyl group, the aromatic system, or both.

Table 2: Potential Reduction Products

| Reducing Agent | Primary Product | Moiety Reduced |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (8-Phenylnaphthalen-2-yl)methanol | Carboxylic Acid |

The electron-rich naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions, including halogenation. The introduction of a halogen, such as bromine, onto the aromatic ring can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide. docbrown.info The catalyst polarizes the halogen molecule, generating a potent electrophile that attacks the naphthalene ring. docbrown.info Halogenation of naphthalene can be performed in both the liquid and solid phases. researchgate.net Nature also provides pathways for halogenation through the action of specific enzymes. nih.gov

The position of the incoming electrophile on the this compound molecule is governed by the directing effects of the existing substituents. The carboxylic acid group is an electron-withdrawing and deactivating group, while the phenyl group is an activating group. The interplay of these electronic effects, along with steric considerations, will determine the regiochemical outcome of the substitution reaction.

Decarboxylation Mechanisms and Aromatic Arylation

The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of a carboxyl group and the release of carbon dioxide (CO₂), is a significant transformation in organic synthesis. For a compound like this compound, this process can be initiated thermally or through catalysis, proceeding via several potential mechanisms. The nature of these mechanisms dictates the subsequent reactivity of the molecule, particularly its capacity for aromatic arylation.

Under thermal conditions without a catalyst, the decarboxylation of aromatic carboxylic acids can be challenging. However, the reaction can proceed through an acid-promoted ionic mechanism, particularly in the neat phase or in nondonor solvents. acs.orgosti.gov This pathway involves the protonation of the aromatic ring by another carboxylic acid molecule, followed by the elimination of CO₂. While this is often the dominant pathway, it does not typically lead to cross-linking or arylation products. acs.org

Alternatively, free-radical pathways can become relevant, especially under certain pyrolysis conditions or in the presence of specific catalysts. acs.org For instance, metal-catalyzed decarboxylative coupling reactions often involve the formation of an organometallic intermediate. nih.govwikipedia.org A common catalytic cycle begins with the formation of a metal carboxylate salt (e.g., with palladium or silver), which then undergoes decarboxylation to generate an aryl-metal species. nih.gov This intermediate can then participate in cross-coupling reactions.

Aromatic arylation subsequent to decarboxylation is a key application of this reactivity. In these processes, the aryl radical or aryl-metal intermediate generated from this compound can attack another aromatic ring, forming a new carbon-carbon bond. For example, the pyrolysis of benzoic acid in naphthalene solvent has been shown to produce 1- and 2-phenylnaphthalenes, demonstrating that the aryl species formed upon decarboxylation can arylate the solvent molecule. osti.gov Metal-catalyzed versions, known as decarboxylative cross-coupling reactions, provide a powerful method for biaryl synthesis by reacting a carboxylic acid with an organic halide. wikipedia.org These reactions often employ catalysts based on palladium, copper, or silver. nih.govwikipedia.orgrsc.org

The table below summarizes findings from studies on related decarboxylative reactions, which can infer the potential reactivity of this compound.

| Reaction Type | Catalyst/Conditions | Key Intermediates | Outcome |

| Thermal Decarboxylation | High Temperature (325-425 °C), neat or in inert solvent | Cationic species | Dominant pathway, primarily non-coupling decarboxylation. osti.gov |

| Ag-Catalyzed Double Decarboxylation | AgNO₃, K₂S₂O₈ | Alkyl/Aryl free radicals | Radical-radical homocoupling to form biaryls or substituted ethanes. nih.gov |

| Pd-Catalyzed Decarboxylative Coupling | Palladium catalyst, often with a co-catalyst (e.g., Ag) | Pd(II)-arene species | Cross-coupling with aryl halides to form biaryl compounds. nih.govwikipedia.org |

| Pyrolysis with Arylation | High Temperature (e.g., 400 °C) in a nondonor aromatic solvent | Aryl free radicals | Formation of a new aryl-aryl bond between the decarboxylated acid and the solvent. acs.org |

Carbon-Oxygen and Carbon-Hydrogen Coupling Reactions

Beyond C-C bond formation, the carboxylic acid moiety can direct or participate in carbon-oxygen (C-O) and carbon-hydrogen (C-H) coupling reactions. While specific studies on this compound are not detailed in the provided context, the principles of these reactions for aromatic carboxylic acids are well-established.

Carbon-Oxygen (C-O) Coupling: The O-arylation of phenols and carboxylic acids is a fundamental transformation for synthesizing diaryl ethers and aryl esters, respectively. nih.gov Traditional methods often require harsh conditions. nih.gov However, modern transition-metal-free procedures have been developed. One such method involves reacting phenols or carboxylic acids with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). nih.gov This approach allows for the formation of C-O bonds under mild conditions and tolerates a wide variety of functional groups. nih.gov For a molecule like this compound, this could involve esterification with a phenol, potentially facilitated by such advanced synthetic methods. The direct esterification of phenols with aromatic carboxylic acids is typically difficult due to the low nucleophilicity of phenols. nih.gov

Carbon-Hydrogen (C-H) Coupling: C-H activation and functionalization represent a powerful strategy in organic synthesis for their atom economy. The carboxyl group can act as a native directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position. However, recent advancements have enabled meta-selective C-H arylation of phenylacetic acids using a combination of a palladium catalyst, a specialized ligand (e.g., mono-protected 3-amino-2-hydroxypyridine), and a transient mediator. nih.gov While this compound does not have an ortho C-H bond adjacent to the carboxyl group on the naphthalene ring, the phenyl substituent at the 8-position possesses C-H bonds that could potentially be functionalized through various catalytic strategies.

The table below outlines general methodologies for C-O and C-H coupling relevant to aromatic acids.

| Coupling Type | Reagents & Catalysts | Reaction Description | Potential Application for this compound |

| C-O Coupling | o-silylaryl triflates, CsF | Transition-metal-free O-arylation of carboxylic acids to form aryl esters under mild conditions. nih.gov | Esterification with various phenols. |

| C-O Coupling | Copper or Palladium Catalysts | Cu- or Pd-catalyzed cross-coupling of phenols and aryl halides to form diaryl ethers. nih.gov | While not directly involving the carboxylic acid, it's a key C-O coupling method in aromatic chemistry. |

| C-H Coupling | Pd(OAc)₂, specialized ligand, transient mediator | Meta-C-H arylation of phenylacetic acids, where the carboxyl group acts as a directing group. nih.gov | Functionalization of the C-H bonds on the phenyl ring substituent. |

Pyrolysis Mechanisms of Aromatic Carboxylic Acids

Pyrolysis refers to the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For aromatic carboxylic acids like this compound, pyrolysis is a complex process where decarboxylation is a primary, but not exclusive, reaction pathway. acs.orgosti.gov The mechanisms involved and the products formed are highly dependent on the reaction conditions, such as temperature and the presence of solvents or other reagents.

Studies on model compounds reveal that the pyrolysis of aromatic carboxylic acids is dominated by decarboxylation. acs.org At temperatures around 400 °C, this often occurs via an ionic mechanism promoted by the acidic nature of the starting material itself. acs.org However, a competing free-radical pathway can also operate. acs.orgosti.gov

A significant finding in the pyrolysis of aromatic carboxylic acids is the potential involvement of anhydrides. acs.orgsciencemadness.org At lower temperatures, two carboxylic acid molecules can condense to form an anhydride, which acts as a form of cross-linking. sciencemadness.org These anhydrides can then decompose through a radical-induced pathway to produce aryl radicals. These highly reactive intermediates can lead to the formation of new aryl-aryl bonds, resulting in coupling products. acs.orgsciencemadness.org The presence of a hydrogen-donor solvent can suppress the formation of these cross-linked products, whereas a nondonor solvent may facilitate them. acs.org

The pyrolysis of metal salts of aromatic carboxylic acids, such as calcium or sodium benzoate, proceeds through different mechanisms than the free acids and typically occurs at higher temperatures. sciencemadness.orgtandfonline.com For example, the pyrolysis of calcium benzoate is thought to proceed via a free radical mechanism, while sodium benzoate may involve an anionic mechanism. sciencemadness.orgtandfonline.com These pathways can lead to a greater degree of coupling and condensation products compared to the pyrolysis of the corresponding free acid. tandfonline.com

The following table summarizes the key findings from the pyrolysis of benzoic acid, a model for aromatic carboxylic acids.

| Compound | Pyrolysis Temperature | Key Products | Proposed Mechanism |

| Benzoic Acid | 650 °C | Benzene (B151609), CO₂, Benzophenone | Primarily decarboxylation; may involve anhydride intermediates. tandfonline.com |

| Calcium Benzoate | 500 °C | Benzene, Benzophenone, Biphenyl | Free radical mechanism. sciencemadness.orgtandfonline.com |

| Sodium Benzoate | 450 °C | Benzene, Triphenylmethane, Phthalic acid | Anionic mechanism. sciencemadness.org |

These findings suggest that the pyrolysis of this compound would primarily yield 8-phenylnaphthalene via decarboxylation, but the formation of coupled bi-naphthalene products via anhydride and radical intermediates is also a plausible side reaction, especially under nondonor conditions. acs.org

Advanced Spectroscopic and Structural Characterization of 8 Phenylnaphthalene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis of Carboxylic Acid Protons and Aromatic Resonance Patterns

In a ¹H NMR spectrum of 8-Phenylnaphthalene-2-carboxylic acid, the proton of the carboxylic acid group (–COOH) would be highly deshielded. This is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. chemicalbook.com Consequently, this proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 10–13 ppm. chemicalbook.comnih.gov This signal is often broad and its exact position can be influenced by the solvent and concentration due to hydrogen bonding. libretexts.org The signal would disappear upon the addition of D₂O to the NMR sample, which is a characteristic test for exchangeable protons like those in carboxylic acids. libretexts.org

The aromatic region of the spectrum (typically 7.0–8.5 ppm) would be complex, showing signals for the protons on both the naphthalene (B1677914) and phenyl rings. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the electronic environment and spatial relationships of each proton. The protons on the naphthalene core would exhibit coupling patterns characteristic of a substituted naphthalene system, while the protons of the phenyl group would show patterns indicative of a monosubstituted benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) Characterization of Carbonyl and Aromatic Carbons

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region of approximately 165–185 ppm. chemicalbook.comlibretexts.org Aromatic carboxylic acids typically appear toward the upfield end of this range. libretexts.org

The spectrum would also display a series of signals in the aromatic region (typically 120–150 ppm) corresponding to the carbon atoms of the naphthalene and phenyl rings. Quaternary carbons (those without attached protons), such as the carbons at the fusion of the naphthalene rings and the points of attachment for the phenyl and carboxylic acid groups, would generally show weaker signals compared to the protonated carbons. np-mrd.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent and diagnostic absorption bands would be those associated with the carboxylic acid group.

A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com This broadness is a hallmark of carboxylic acids in the solid state or in concentrated solutions. spectroscopyonline.com Superimposed on this broad O-H stretch, the sharper C-H stretching absorptions from the aromatic rings would likely appear around 3000-3100 cm⁻¹.

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected between 1680 cm⁻¹ and 1710 cm⁻¹. spectroscopyonline.com Conjugation of the carbonyl group with the naphthalene ring system typically shifts this band to a lower wavenumber compared to non-conjugated carboxylic acids.

Additionally, a C–O stretching vibration would be visible in the 1210–1320 cm⁻¹ region, and out-of-plane C-H bending vibrations for the substituted aromatic rings would appear in the fingerprint region below 900 cm⁻¹. spectroscopyonline.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₇H₁₂O₂), the molecular weight is 248.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 248.

Aromatic carboxylic acids typically show a prominent molecular ion peak due to the stability of the aromatic system. nist.gov Common fragmentation pathways for aromatic acids include the loss of the hydroxyl group (–OH), leading to a significant peak at [M – 17]⁺, and the loss of the entire carboxyl group (–COOH), resulting in a peak at [M – 45]⁺. youtube.com For this compound, these would correspond to peaks at m/z 231 and m/z 203, respectively. Further fragmentation of the resulting phenylnaphthalene cation would also occur.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystal structure for this compound has been found in the searched public databases, a crystallographic study would reveal several key features.

It would confirm the planarity of the naphthalene core and the dihedral angle between the naphthalene and phenyl rings. This angle is influenced by steric hindrance between the rings. The analysis would also provide precise bond lengths and angles for the entire molecule.

Computational and Theoretical Chemistry Studies on 8 Phenylnaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published data is available for this subsection.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a primary method for quantum chemical calculations, balancing computational cost with accuracy. mdpi.com For a molecule like 8-Phenylnaphthalene-2-carboxylic acid, a study would typically involve optimizing the molecular geometry using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)). These calculations would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. However, no such specific calculations have been published for this compound.

Post-Hartree-Fock Methods for Enhanced Accuracy (e.g., MP2, CCSD(T))

To achieve higher accuracy, particularly for electronic energies and properties, researchers employ post-Hartree-Fock methods. uprealimager.comarxiv.orgdoi.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) account for electron correlation more rigorously than DFT. arxiv.orgdoi.org These are computationally intensive and are often used for single-point energy calculations on a DFT-optimized geometry to refine results. There are no records of MP2 or CCSD(T) calculations being performed on this compound in the available literature.

Analysis of Electronic Properties and Molecular Stability

No published data is available for this subsection.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. scispace.comresearchgate.net The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. ajchem-a.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. scispace.com For aromatic carboxylic acids, these orbitals are typically delocalized across the π-system. researchgate.net A computational study on this compound would map these orbitals and calculate the energy gap, but this specific data has not been published.

Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. wuxiapptec.com It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id In a carboxylic acid, the MEP map would show a highly positive (electron-deficient) potential around the acidic hydrogen of the carboxyl group and negative (electron-rich) potential around the carbonyl oxygen. wuxiapptec.comsemanticscholar.org For this compound, the map would also reveal the electronic influence of the phenyl and naphthalene (B1677914) rings. No specific MEP analysis for this molecule is currently available.

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Electron Localization Function)

Non-covalent interactions (NCIs) are critical for understanding molecular conformation and intermolecular interactions. nih.gov Techniques like Reduced Density Gradient (RDG) analysis can visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. nih.gov For this compound, NCI analysis could elucidate intramolecular hydrogen bonding or steric hindrance between the phenyl and naphthalene moieties. Such a specialized analysis has not been published for this compound.

Conformational Analysis and Torsional Freedom

The rotation of the phenyl group relative to the naphthalene ring is subject to steric hindrance from the adjacent hydrogen atom on the naphthalene core. This interaction influences the dihedral angle between the two aromatic systems, leading to a non-planar ground state conformation. The energetic barrier to rotation around this bond would determine the torsional freedom of the phenyl group. A shallow potential energy surface would indicate a high degree of torsional freedom, allowing the phenyl group to adopt a wide range of orientations at room temperature. Conversely, a high rotational barrier would restrict the phenyl group to a more defined set of low-energy conformations.

Similarly, the orientation of the carboxylic acid group is determined by rotation around the C-C bond connecting it to the naphthalene ring. The planarity of this group with the aromatic ring is influenced by a balance of electronic effects, which favor coplanarity to maximize conjugation, and steric interactions with the neighboring C-H bond of the naphthalene ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the carbonyl group can also play a significant role in stabilizing a planar conformation.

To illustrate the potential conformational space, a hypothetical energy profile as a function of the dihedral angle between the phenyl and naphthalene rings is presented below. It is important to note that this is a generalized representation and not based on specific computational data for this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Eclipsed (Sterically hindered) |

| 45 | Low | Skewed |

| 90 | Intermediate | Perpendicular |

| 135 | Low | Skewed |

| 180 | High | Eclipsed (Sterically hindered) |

Theoretical Investigations of Reaction Mechanisms and Transition State Energetics

Detailed theoretical investigations into the reaction mechanisms and transition state energetics specifically involving this compound are not extensively documented in the public domain. However, theoretical studies on related carboxylic acids provide a framework for understanding potential reactions. For instance, theoretical studies on the hydrogenation of carboxylic acids using density functional theory (DFT) have elucidated multi-step reaction pathways. rsc.org Such reactions typically involve the coordination of the carboxylic acid to a catalyst, followed by a series of steps including hydrogen activation and hydride transfer. rsc.org

For this compound, theoretical studies could be employed to investigate reactions such as esterification, amidation, or decarboxylation. A hypothetical reaction coordinate for the esterification with methanol (B129727) is presented below. This would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. The subsequent elimination of a water molecule would yield the corresponding methyl ester.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0 |

| Transition State 1 | Proton transfer to carbonyl oxygen | +15 |

| Intermediate | Protonated carboxylic acid | +5 |

| Transition State 2 | Nucleophilic attack by methanol | +20 |

| Tetrahedral Intermediate | -5 | |

| Transition State 3 | Proton transfer | +10 |

| Intermediate | 0 | |

| Transition State 4 | Elimination of water | +25 |

| Products | Methyl 8-phenylnaphthalene-2-carboxylate + Water | -10 |

Note: The energy values in the table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Specific molecular dynamics (MD) simulations detailing the dynamic behavior and intermolecular interactions of this compound are not found in the surveyed literature. MD simulations are a powerful tool to understand how molecules behave and interact in a condensed phase, such as in solution or in a crystal lattice. nih.gov

For this compound in a solvent like water or dimethyl sulfoxide, MD simulations could reveal key insights into its solvation and aggregation behavior. The simulations would track the movement of the solute molecule and the surrounding solvent molecules over time, allowing for the analysis of hydrogen bonding patterns between the carboxylic acid group and the solvent. The phenyl and naphthalene rings would primarily engage in van der Waals interactions with non-polar solvents or the non-polar regions of amphiphilic solvents.

Furthermore, MD simulations can be used to study the formation of dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. The stability and dynamics of these dimers are crucial for understanding the compound's physical properties, such as its melting point and solubility.

A potential analysis from a hypothetical MD simulation could involve calculating the radial distribution function, g(r), between the carboxylic acid hydrogen and a solvent oxygen atom to quantify the extent of hydrogen bonding.

| Interaction Pair | Peak Position of g(r) (Å) | Coordination Number |

| Carboxylic H - Water O | 1.8 | 1.5 |

| Carbonyl O - Water H | 1.9 | 2.0 |

Note: The data in the table is hypothetical and serves as an example of the type of information that could be obtained from an MD simulation.

Applications and Advanced Research Areas Involving 8 Phenylnaphthalene 2 Carboxylic Acid and Its Derivatives

Role as an Intermediate in Complex Organic Synthesis

8-Phenylnaphthalene-2-carboxylic acid and its isomers serve as crucial intermediates in the synthesis of arylnaphthalene lignan lactones, a class of natural products with significant biological activities. nih.govrsc.org The general synthetic strategy involves the cyclization of precursor molecules to form the phenylnaphthalene carboxylic acid core, which is then converted into the final lactone structure.

For instance, in the synthesis of lignans like Justicidin B, a key step involves the selective reduction of a diester precursor to afford a phenylnaphthalene carboxylic acid intermediate. frontiersin.orgnih.gov This carboxylic acid is then subjected to lactonization, often through reduction and subsequent intramolecular cyclization, to form the five-membered lactone ring characteristic of these compounds. frontiersin.orgnih.gov The phenylnaphthalene carboxylic acid is not the starting material but rather a pivotal, synthesized intermediate that enables the construction of the final complex molecular architecture. asianpubs.org

The synthesis of various arylnaphthalene lactones can be achieved through different routes, but many converge on a phenylnaphthalene derivative that is then elaborated. Methods such as manganese(III) acetate-catalyzed cyclizations or palladium-promoted copolymerizations are employed to construct the core structure, which is then modified to yield the target lactone. frontiersin.orgnih.gov

Table 1: Synthetic Pathways to Arylnaphthalene Lactones via Phenylnaphthalene Carboxylic Acid Intermediates

| Synthetic Method | Precursor Type | Key Transformation of Intermediate | Resulting Product Class |

|---|---|---|---|

| Palladium-promoted copolymerization | Unsymmetrical diene and aryne | Regioselective hydrolysis and lactonization | Justicidin B, Retrojusticidin B frontiersin.orgnih.gov |

| Manganese(III) acetate-catalyzed cyclization | Substituted phenyl propargyl alcohol ester | Reductive decyanation and air oxidation | Retrojusticidin B, Justicidin E frontiersin.orgnih.gov |

| Acid-catalyzed cyclization | α-Arylidene β-benzoyl propionic acid | Intramolecular cyclization/lactonization | 1-Aryl naphthalene (B1677914) carboxylic acid lactones asianpubs.org |

Contributions to Materials Science

The rigid and aromatic nature of the phenylnaphthalene scaffold is leveraged in materials science to create polymers and functional materials with enhanced performance characteristics.

Naphthalene-containing compounds, including carboxylic acids and their derivatives, are incorporated into thermosetting resins like epoxy resins to improve their physical properties. nih.govgoogle.com The introduction of the bulky, planar naphthalene moiety into a polymer backbone can significantly increase the glass transition temperature (Tg), enhance thermal stability, and reduce the coefficient of thermal expansion. google.com

While specific data on this compound is limited, analogous naphthalene-bearing epoxy resins are used for encapsulating semiconductor devices. google.com These applications demand materials with low moisture absorption, good adhesion, and high thermal resistance, properties conferred by the hydrophobic and rigid naphthalene structure. nih.govgoogle.com this compound could potentially be used as a monomer or a modifying agent in the synthesis of high-performance polyesters or polyamides, where its rigid structure would contribute to the polymer's mechanical strength and thermal resilience.

The incorporation of the this compound moiety into materials can impart unique optical, thermal, and electronic properties. The extended π-conjugated system of the phenylnaphthalene core suggests potential for applications in organic electronics and luminescent materials. nih.gov For example, epoxy resins containing naphthalene have been developed for use as organic semiconductors and in light-emitting diodes. nih.gov

Furthermore, the rigid structure of the naphthalene group can act as a mesogen, which is a key component in the formation of liquid crystalline polymers. nih.gov These materials exhibit ordered structures that can be manipulated for applications in displays and advanced adhesives. The functionalization with a carboxylic acid group provides a reactive handle to chemically integrate this rigid, functional core into a variety of material architectures, creating advanced materials for specialized applications in electronics, energy storage, and catalysis. scispace.comresearchgate.net

Table 2: Properties Conferred by Naphthalene Moieties in Functional Materials

| Property | Structural Origin | Potential Application |

|---|---|---|

| Higher Glass Transition Temperature (Tg) | Rigid, bulky molecular structure | High-performance composites, electronics packaging google.com |

| Enhanced Thermal Stability | Stable aromatic ring system | Thermosetting resins, adhesives for harsh environments nih.gov |

| Low Moisture Absorption | Hydrophobic nature of the naphthalene core | Semiconductor encapsulation google.com |

| Luminescent Properties | Extended π-conjugated system | Organic light-emitting diodes (OLEDs), sensors nih.gov |

| Liquid Crystalline Phases | Mesogenic character of the rigid rod-like structure | Construction adhesives, advanced displays nih.gov |

Research in Supramolecular Chemistry and Self-Assembly

The dual functionality of this compound—a hydrogen-bonding carboxylic acid group and a π-stacking-capable aromatic surface—makes it an excellent building block for designing complex, self-assembling supramolecular systems.

The carboxylic acid functional group is a cornerstone of molecular recognition due to its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). ijacskros.com This allows for the formation of strong and directional non-covalent interactions. In the context of this compound, this moiety can bind to complementary functional groups on other molecules (guests) with high specificity. ijacskros.com

Supramolecular self-assembly relies on the spontaneous organization of molecules into ordered structures through non-covalent interactions. bham.ac.uk this compound is well-suited for this purpose. The carboxylic acid group can form robust and predictable hydrogen-bonded patterns, such as the common dimeric synthon or catemer motifs. researchgate.netnih.gov

Simultaneously, the large, flat surface of the phenylnaphthalene core promotes π-π stacking interactions between molecules. The synergy between these two forces—directional hydrogen bonding and non-directional π-stacking—can guide the assembly of molecules into well-defined one-dimensional (1D) ribbons, two-dimensional (2D) sheets, or even three-dimensional (3D) porous networks. researchgate.netnih.govresearchgate.net The specific architecture formed is influenced by factors such as solvent, temperature, and the precise geometry of the molecule. bham.ac.uk Researchers can exploit this behavior to create novel nanomaterials with tunable properties for applications in areas like gas storage, catalysis, and optoelectronics.

Application in Catalysis and Ligand Design

This compound and its derivatives represent a class of compounds with significant potential in the fields of advanced catalysis and materials science. The inherent structural properties of this molecule—namely its rigid naphthalene backbone, the reactive carboxylic acid functional group, and the potential for atropisomeric chirality arising from restricted rotation around the phenyl-naphthalene bond—make it a subject of interest for sophisticated chemical applications. These applications range from its use in cooperative catalytic systems to its role as a precursor for chiral ligands in asymmetric synthesis.

Cooperative Bimetallic Catalysis

Cooperative bimetallic catalysis is a powerful strategy in modern synthesis where two different metal catalysts work in concert to enable transformations that are difficult to achieve with a single catalyst. Carboxylic acids are frequently employed as substrates in these systems. A notable application is the decarbonylative heteroarylation of carboxylic acids, which can be achieved through the cooperative action of palladium and copper catalysts. sci-hub.se This process allows for the coupling of carboxylic acids with heteroarenes without the need for pre-functionalization. sci-hub.se

In such a system, the carboxylic acid is typically activated in situ. The catalytic cycle involves the intersection of two distinct metal pathways, for example, a palladium(II) intermediate and a copper-aryl species, culminating in the formation of a new carbon-carbon bond via reductive elimination. sci-hub.sersc.org While specific studies detailing the use of this compound in cooperative bimetallic catalysis are not prominent, its structure is suitable for such transformations. Its aryl carboxylic acid moiety could potentially undergo decarbonylative coupling, allowing the rigid phenylnaphthalene scaffold to be incorporated into complex heterobiaryl motifs.

Table 1: Potential Roles of Carboxylic Acids in Bimetallic Catalysis

| Catalytic System | Role of Carboxylic Acid | Metal Catalysts (Example) | Potential Outcome for this compound |

|---|---|---|---|

| Decarbonylative Heteroarylation | Substrate (Aryl Source) | Palladium & Copper | Synthesis of 8,8'-diphenyl-2-heteroarylnaphthalene derivatives |

Lewis Acid Catalysis

Lewis acid catalysis is fundamental to a vast number of organic reactions, facilitating transformations by activating substrates, typically through the coordination of a lone pair of electrons. While aromatic carboxylic acids like this compound are not typically used as Lewis acid catalysts themselves, they can act as substrates in reactions catalyzed by Lewis acids. For example, Lewis acids can promote the direct carboxylation of aromatic compounds. researchgate.net Furthermore, Lewis acid catalysis has been documented for the regioselective C–H carboxamidation of N-heterocycles using dioxazolones, which proceed through an acyl nitrene-type rearrangement. rsc.org The reactivity of the carboxylic acid group can be modulated by Lewis acids, although specific applications involving the this compound scaffold in this context require further investigation.

Photoredox Catalysis and Carboxylic Acid Activation

In recent years, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of abundant and stable feedstocks, including carboxylic acids. princeton.edu This approach merges visible-light photoredox catalysis with transition metal catalysis (often using nickel or copper) to enable a wide array of transformations under mild conditions. princeton.edu Carboxylic acids, both aliphatic and aromatic, can serve as versatile functional handles. princeton.edu

Through photoredox activation, aryl carboxylic acids can undergo novel transformations such as halogenation and borylation. princeton.edu The general mechanism involves the formation of a carboxylate anion, which may ligate a metal center (e.g., Cu(II)). A photoexcited catalyst then engages in a single-electron transfer, leading to decarboxylation and the generation of an aryl radical. This radical can then be trapped to form new bonds. princeton.edu This methodology holds potential for the late-stage functionalization of complex molecules. princeton.edu Applying this to this compound could provide a direct pathway to introduce new functional groups onto the naphthalene core, leveraging the carboxylic acid as a traceless directing group.

Ligand Synthesis for Metal Complexes

The synthesis of organic ligands for the preparation of metal complexes is a cornerstone of coordination chemistry and catalysis. nih.gov Carboxylic acids with aromatic backbones are valuable precursors for ligands because the carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com

The structure of this compound is particularly compelling for ligand design due to its potential for C-C axial chirality. This atropisomerism makes it a candidate for the development of chiral ligands for asymmetric catalysis. Research has shown that C–N axially chiral carboxylic acids, which are structurally analogous, can serve as effective ligands in enantioselective reactions. nih.gov For instance, an enantioenriched C–N axially chiral carboxylic acid has been successfully employed as a ligand in a Ru(II)-catalyzed enantioselective C–H annulation reaction. nih.gov This demonstrates the utility of axially chiral acid scaffolds in transferring stereochemical information. By converting this compound into multidentate ligands (e.g., P,N- or N,N-ligands), it is possible to create novel chiral environments around a metal center, which could be applied to a range of asymmetric transformations.

Table 2: Common Coordination Modes of Carboxylate Ligands in Metal Complexes

| Coordination Mode | Description | Representation |

|---|---|---|

| Monodentate | The carboxylate binds to a single metal center through one oxygen atom. | M—O—C(R)=O |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal center. | M(O)2C—R |

Derivatization and Functionalization Strategies of 8 Phenylnaphthalene 2 Carboxylic Acid

Synthesis of Carboxamide Derivatives

The conversion of the carboxylic acid group of 8-phenylnaphthalene-2-carboxylic acid into a carboxamide is a common and versatile derivatization strategy. Amide synthesis typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

One of the most direct methods involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with an amine. This two-step, one-pot process is highly efficient. The activation step is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) rsc.org. The resulting 8-phenylnaphthalene-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of amines in the presence of a base, such as triethylamine or pyridine, to yield the desired carboxamide hud.ac.uk.

Alternatively, a plethora of coupling reagents can be employed to facilitate direct amide bond formation from the carboxylic acid and an amine without the need to isolate the acyl chloride intermediate. pearson.com These reagents activate the carboxylic acid in situ to form a reactive species that is susceptible to aminolysis. This approach is often preferred for its milder conditions and compatibility with sensitive functional groups. pearson.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium salts such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium/aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A similar strategy has been successfully applied to other naphthalene-based carboxylic acids. For instance, 1-hydroxynaphthalene-2-carboxanilides have been synthesized via a microwave-assisted protocol where 1-hydroxynaphthalene-2-carboxylic acid reacts with a substituted aniline in the presence of phosphorus trichloride in chlorobenzene researchgate.netmdpi.com. This method first generates the acyl chloride in situ, which is immediately subjected to aminolysis to form the final amide product researchgate.net.

Table 1: Common Reagents for Carboxamide Synthesis

| Reagent Class | Example Reagents | Role |

|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert carboxylic acid to acid chloride |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | In situ activation of carboxylic acid |

| Phosphonium Salts | BOP, PyBOP | In situ activation of carboxylic acid |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | In situ activation of carboxylic acid |

Esterification and Transesterification Pathways

Ester derivatives of this compound can be synthesized through several established pathways, most notably through direct acid-catalyzed esterification or via reaction with a suitable methylating agent.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) rsc.orgscirp.orgnih.gov. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water generated as a byproduct is removed, often by azeotropic distillation using a Dean-Stark apparatus nih.govspcmc.ac.in. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product rsc.orgspcmc.ac.in.

For the specific synthesis of methyl esters, a particularly mild and efficient method involves the use of diazomethane (CH₂N₂). This reaction proceeds rapidly at room temperature without the need for a catalyst and produces nitrogen gas as the only byproduct libretexts.orgmasterorganicchemistry.com. The mechanism begins with the protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium cation libretexts.orgmasterorganicchemistry.com. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing the exceptionally stable nitrogen gas (N₂) leaving group libretexts.org. This method is highly effective but requires caution due to the toxic and explosive nature of diazomethane masterorganicchemistry.com.

Transesterification is another pathway to different ester derivatives, involving the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, a methyl ester of this compound could be converted to an ethyl ester by heating it in excess ethanol with a catalytic amount of acid or a base like sodium ethoxide.

Table 2: Selected Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal rsc.orgnih.gov. |

| Diazomethane Reaction | Diazomethane (CH₂N₂) | Forms methyl esters specifically; mild conditions, high yield libretexts.orgmasterorganicchemistry.com. |

| Transesterification | Alcohol (R''-OH), Acid or Base Catalyst | Converts an existing ester (R-COOR') to a new one (R-COOR''). |

Halogenation and Other Aromatic Substituent Incorporations

The incorporation of substituents, such as halogens, onto the aromatic rings of this compound can significantly alter its electronic properties and provide handles for further functionalization. These transformations are typically achieved through electrophilic aromatic substitution (SₑAr) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the rings: the phenyl group at the C8 position and the carboxylic acid group at the C2 position.

The carboxylic acid moiety is an electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic substitution on the naphthalene (B1677914) ring. Conversely, the phenyl group at C8 is an activating, ortho, para-directing group. The interplay between these opposing effects, combined with the inherent reactivity of the naphthalene core (where substitution is generally favored at α-positions like C1, C4, C5, and C8), makes predicting the precise site of substitution complex.

Halogenation : Direct halogenation using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with FeCl₃ would likely lead to a mixture of products. The phenyl group would direct incoming electrophiles to its ortho and para positions. On the naphthalene core, the C8-phenyl group activates the ring, while the C2-carboxyl group deactivates it. Positions C1, C4, C5, and C7 of the naphthalene ring are potential sites for substitution, with the specific outcome depending on the reaction conditions.

Nitration : Nitration, typically performed with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. The directing effects are the same as in halogenation, leading to potential substitution on either the phenyl ring or the naphthalene nucleus rsc.orgscirp.orgnih.gov. The nitro group can subsequently be reduced to an amino group, opening pathways to a wide range of other derivatives.

Friedel-Crafts Reactions : Friedel-Crafts acylation and alkylation allow for the introduction of carbon-based substituents. Acylation, using an acyl chloride or anhydride with a Lewis acid like AlCl₃, would introduce a ketone functionality nih.govnih.gov. The deactivating nature of the carboxylic acid group can make Friedel-Crafts reactions on the naphthalene ring challenging, potentially favoring substitution on the more activated phenyl ring.

It is important to note that another functionalization pathway involving halogens is decarboxylative halogenation (e.g., the Hunsdiecker reaction), which converts the carboxylic acid itself into a halide, replacing the -COOH group with a halogen atom researchgate.net. This method fundamentally alters the parent structure by removing the carboxyl functionality.

Activation Strategies for the Carboxylic Acid Moiety (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid group for nucleophilic acyl substitution reactions, it must first be converted into a more electrophilic species. This process, known as activation, is a crucial first step in the synthesis of derivatives like amides and esters.

The most common activation strategy is the conversion of the carboxylic acid into an acid chloride . This is readily accomplished by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) rsc.org. The resulting 8-phenylnaphthalene-2-carbonyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon extremely susceptible to nucleophilic attack. Acid chlorides are versatile intermediates for synthesizing a wide array of derivatives.

Another activation method is the formation of a carboxylic anhydride . Symmetrical anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides can also be prepared and are useful reactive intermediates. N-acyl sulfonamides, for instance, are commonly synthesized by treating a sulfonamide with an acid anhydride in the presence of a base or acid catalyst nih.gov.

In modern synthesis, especially for amide bond formation, in situ activation using coupling reagents is prevalent. As mentioned in section 7.1, reagents like HATU or carbodiimides (DCC) react with the carboxylic acid to form a highly reactive activated ester or a related species directly in the reaction mixture. This activated intermediate is immediately consumed by the nucleophile (e.g., an amine), avoiding the need to handle harsh reagents like thionyl chloride and often leading to higher yields and cleaner reactions for complex molecules pearson.com.

Table 3: Key Activating Agents for Carboxylic Acids

| Activated Derivative | Reagent(s) | Application |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Synthesis of amides, esters, Friedel-Crafts acylation rsc.org. |

| Anhydride | Dehydrating agents, or reaction with an acid chloride | Acylation reactions nih.gov. |

| In situ Activated Species | Coupling reagents (HATU, DCC, etc.) | Direct synthesis of amides and esters under mild conditions pearson.com. |

Future Research Directions and Outlook

Advancements in Stereoselective Synthesis of Phenylnaphthalene Carboxylic Acids

The synthesis of enantiomerically pure atropisomeric biaryls, including phenylnaphthalene carboxylic acids, remains a formidable challenge in organic chemistry. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methodologies. A key area of advancement is the catalytic asymmetric synthesis of axially chiral carboxylic acids. nih.gov For instance, recent breakthroughs in nickel-catalyzed dynamic kinetic asymmetric reductive carboxylation of racemic aza-biaryl triflates using carbon dioxide as a C1 source have opened new avenues for the enantioconvergent synthesis of valuable atropisomeric carboxylic acids. nih.gov This approach avoids the need for stoichiometric chiral materials and offers good functional group tolerance, making it an attractive strategy for the synthesis of complex phenylnaphthalene carboxylic acids. nih.gov

Another promising direction is the continued development of palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov The use of specifically designed chiral phosphine (B1218219) ligands, such as WJ-Phos, has demonstrated high enantioselectivity in the construction of axially chiral biaryl monophosphine oxides, which can be precursors to the corresponding carboxylic acids. acs.org Future work will likely involve the design of novel and more effective chiral ligands to broaden the substrate scope and improve the efficiency of these transformations for the synthesis of highly substituted phenylnaphthalene carboxylic acids. acs.orgnih.gov

Furthermore, organocatalysis presents a powerful tool for the atroposelective synthesis of biaryls. beilstein-journals.org Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) have been successfully employed in various atroposelective reactions. beilstein-journals.org The exploration of new organocatalytic systems for the direct asymmetric synthesis of phenylnaphthalene carboxylic acids is an active area of research that holds significant potential.

| Catalyst System | Reaction Type | Key Features |

| Nickel/Chiral Ligand | Dynamic Kinetic Asymmetric Reductive Carboxylation | Enantioconvergent, Utilizes CO2, Good functional group tolerance nih.gov |

| Palladium/WJ-Phos | Asymmetric Suzuki-Miyaura Cross-Coupling | High enantioselectivity for biaryl monophosphine oxides acs.org |

| Chiral Brønsted Acids | Atroposelective Amination | Excellent yields and enantioselectivities for biaryl amines beilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Atroposelective Annulation/Desymmetrization | Versatile for constructing various axially chiral structures beilstein-journals.org |

Exploration of Novel Catalytic Transformations Mediated by Derivatives

Derivatives of 8-phenylnaphthalene-2-carboxylic acid, particularly those transformed into chiral phosphine ligands, are expected to play a crucial role in the development of novel catalytic transformations. The steric and electronic properties of these biaryl monophosphine ligands can be finely tuned, making them highly effective in a range of cross-coupling reactions. mdpi.comnih.gov Future research will focus on expanding the application of these ligands to new and challenging catalytic processes.

One area of exploration is the development of more efficient catalysts for C-N and C-S cross-coupling reactions under milder conditions, which are of significant importance in the pharmaceutical and materials science industries. mdpi.comnih.gov The unique architecture of ligands derived from the this compound scaffold can promote the formation of highly active and stable palladium complexes, leading to improved catalytic performance. nih.gov

Moreover, the potential of these derivatives in asymmetric catalysis beyond cross-coupling reactions is a burgeoning field of study. jst.go.jp This includes their application in asymmetric hydrogenation, hydrosilylation, and other addition reactions to unsaturated systems. The design of new chiral ligands based on the 8-phenylnaphthalene core will be instrumental in achieving high levels of enantioselectivity in these transformations. The ability to perform catalytic decarboxylative transformations, where the carboxylic acid group is replaced, opens up further synthetic possibilities. rsc.orgcapes.gov.br

Integration with Emerging Computational Methodologies for Predictive Design

The synergy between experimental work and computational chemistry is becoming increasingly vital for the rational design of catalysts and the prediction of their behavior. nih.govnih.gov For this compound and its derivatives, computational methods will be instrumental in accelerating the discovery of new catalysts and understanding the origins of stereoselectivity. acs.orgnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for modeling the racemization process of atropisomeric biaryls, providing insights into their configurational stability. semanticscholar.orgresearchgate.net This predictive capability is crucial for designing successful atroposelective syntheses, as it can help identify target molecules with sufficient rotational barriers to be isolated in enantiomerically pure form. semanticscholar.orgresearchgate.net Future research will likely involve more sophisticated computational models to accurately predict the racemization barriers of complex phenylnaphthalene derivatives. semanticscholar.orgresearchgate.net

Furthermore, computational screening of virtual libraries of chiral catalysts derived from the this compound backbone can significantly reduce the experimental effort required for catalyst optimization. acs.orgnih.gov By predicting the enantiomeric excess for various substrate-catalyst combinations, researchers can prioritize the synthesis of the most promising candidates. acs.org The development of machine learning algorithms trained on experimental data is also an emerging trend that could revolutionize the predictive design of chiral catalysts. ubc.cachemistryworld.com

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Racemization Barrier Calculation | Prediction of configurational stability of atropisomers semanticscholar.orgresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Transition State Analysis | Understanding the origin of enantioselectivity acs.org |

| Virtual Screening | Catalyst Library Evaluation | Rapid identification of promising catalyst candidates acs.orgnih.gov |

| Machine Learning | Predictive Modeling | Correlation of catalyst structure with enantioselectivity ubc.cachemistryworld.com |

Rational Design of Next-Generation Advanced Materials Based on the Core Structure

The rigid and planar structure of the phenylnaphthalene core, combined with the potential for introducing various functional groups, makes this compound a versatile building block for the rational design of advanced materials. growingscience.com Future research in this area will focus on harnessing the unique properties of this scaffold to create materials with tailored optical, electronic, and chiroptical properties.

One promising application is in the development of organic light-emitting diodes (OLEDs). Binaphthyl-containing molecules have shown potential as emitters in OLEDs, and the phenylnaphthalene core offers a similar platform for designing novel emitting materials with high efficiency and color purity. growingscience.com The ability to synthesize enantiomerically pure derivatives of this compound also opens the door to the development of circularly polarized luminescence (CPL) materials, which have applications in 3D displays and secure communications.

Furthermore, the integration of the this compound motif into framework materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a promising avenue for creating functional materials with applications in catalysis, sensing, and separations. sciopen.com The rational design of these materials, guided by computational modeling, will enable the creation of porous materials with precisely controlled pore sizes and chemical functionalities. sciopen.comrsc.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for 8-Phenylnaphthalene-2-carboxylic acid, and what experimental conditions optimize yield?

- Methodological Answer : A two-step approach is often employed:

Friedel-Crafts Acylation : Introduce the phenyl group to naphthalene using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Oxidation : Convert the acetylated intermediate to the carboxylic acid using KMnO₄ under acidic conditions (H₂SO₄/H₂O) at 80°C for 6–8 hours .

- Key Considerations : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments and carboxyl group presence.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and fragmentation patterns (cross-reference with NIST databases ).

- Infrared Spectroscopy (IR) : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Q. How can researchers purify this compound effectively?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C, cooling slowly to 4°C for crystal formation.

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient for high-purity isolation .

Advanced Research Questions

Q. How does the 8-phenyl substituent influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The phenyl group at position 8 exerts steric hindrance, directing electrophiles (e.g., Br₂ in H₂SO₄) to position 6 or 4 of the naphthalene ring. Computational modeling (DFT) can predict reactivity, while experimental validation involves isolating brominated products and analyzing via NOESY NMR to confirm substitution patterns .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. MS) for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental MS/MS fragmentation with NIST or HMDB spectral libraries .

- Impurity Analysis : Use preparative TLC to isolate minor components and re-analyze via 2D NMR (COSY, HSQC) to rule out structural misassignments .

Q. How can researchers address challenges in synthesizing water-soluble derivatives for biological studies?

- Methodological Answer :

Q. What are the implications of conflicting kinetic data in oxidation studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.